molecular formula C7H10N2O2S B2494422 Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione CAS No. 1428232-99-8

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione

Cat. No.: B2494422
CAS No.: 1428232-99-8
M. Wt: 186.23
InChI Key: DDRSURNCINHEJL-UHFFFAOYSA-N
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Description

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione is a heterocyclic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C for several hours . This method highlights the importance of reaction conditions such as temperature and the presence of catalysts in achieving the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable green synthesis methods. These methods focus on using environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave-assisted or ultrasound-assisted synthesis . The goal is to produce the compound in high yields with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying biological processes involving sulfur and nitrogen-containing heterocycles.

    Medicine: The compound exhibits potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione include other thiazine derivatives such as:

    4H-thiazines: Known for their valuable biological properties, including antihypotensive and antitubercular activities.

    Benzothiazines: These compounds exhibit a wide range of pharmacological activities, including antibacterial and anticancer properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRSURNCINHEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2N1C(=O)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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